OVA-E1 peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OVA-E1 peptide is a variant antagonist of the peptide sequence SIINFEKL, derived from ovalbumin (OVA) residues 257-264. This peptide is known for its ability to activate the p38 and c-Jun N-terminal kinase (JNK) cascades in both mutant and wild-type thymocytes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: OVA-E1 peptide is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: OVA-E1 peptide primarily undergoes hydrolysis and enzymatic degradation. It can also participate in oxidation and reduction reactions depending on the presence of specific amino acid residues .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed: The major products formed from these reactions include smaller peptide fragments and amino acids .
Aplicaciones Científicas De Investigación
OVA-E1 peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell receptor (TCR) interactions and T-cell activation. .
Cancer Research: this compound is utilized in cancer immunotherapy research to understand how T-cells recognize and respond to tumor antigens
Drug Development: The peptide serves as a model for developing new therapeutic agents targeting immune pathways
Mecanismo De Acción
OVA-E1 peptide exerts its effects by binding to major histocompatibility complex (MHC) molecules on antigen-presenting cells. This interaction is recognized by T-cell receptors on thymocytes, leading to the activation of p38 and JNK signaling pathways. These pathways play crucial roles in T-cell differentiation, proliferation, and apoptosis .
Comparación Con Compuestos Similares
SIINFEKL: The parent peptide from which OVA-E1 is derived. .
OVA (257-264): Another variant of the ovalbumin peptide sequence with similar immunological properties
Uniqueness: OVA-E1 peptide is unique due to its specific mutations that enhance its ability to activate p38 and JNK pathways in both mutant and wild-type thymocytes. This makes it a valuable tool for studying T-cell activation and immune responses .
Propiedades
Fórmula molecular |
C47H76N10O14 |
---|---|
Peso molecular |
1005.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1 |
Clave InChI |
KBPDNGCJCDHTEX-MHIFUCQXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.